molecular formula C8H15BrO B1527874 3-(3-Bromopropyl)oxane CAS No. 1050496-66-6

3-(3-Bromopropyl)oxane

Cat. No.: B1527874
CAS No.: 1050496-66-6
M. Wt: 207.11 g/mol
InChI Key: LWMGJCGRFGAPFP-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)oxane is an organic compound with the chemical formula C8H15BrO It is a brominated ether, characterized by a six-membered oxane ring with a bromopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropyl)oxane typically involves the reaction of oxane with 3-bromopropanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with oxane. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropyl)oxane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The oxane ring can be oxidized or reduced, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted oxanes with various functional groups replacing the bromine atom.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the reagents used, products can range from alcohols to ketones or alkanes.

Scientific Research Applications

3-(3-Bromopropyl)oxane is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(3-Bromopropyl)oxane involves its reactivity as a brominated ether. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The oxane ring provides stability and can participate in ring-opening reactions under specific conditions. Molecular targets and pathways depend on the specific application and the nature of the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloropropyl)oxane: Similar structure but with a chlorine atom instead of bromine.

    3-(3-Iodopropyl)oxane: Contains an iodine atom, which is more reactive than bromine.

    3-(3-Fluoropropyl)oxane: Fluorine substitution, leading to different reactivity and properties.

Uniqueness

3-(3-Bromopropyl)oxane is unique due to the balance of reactivity and stability provided by the bromine atom. Bromine is a good leaving group, making the compound versatile for various synthetic applications. Compared to its halogenated analogs, it offers a moderate reactivity that is often desirable in controlled reactions.

Properties

IUPAC Name

3-(3-bromopropyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c9-5-1-3-8-4-2-6-10-7-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMGJCGRFGAPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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